2-Undecenoic acid

Descripción general

Descripción

Synthesis Analysis

Undecylenic acid is derived from castor oil . It was first isolated from the products of distillation of castor oil in 1877 via pyrolysis of ricinoleic acid .

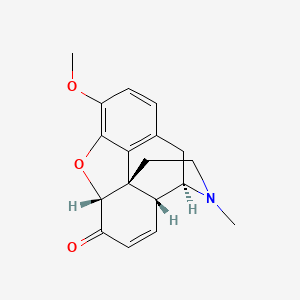

Molecular Structure Analysis

The molecular formula of 2-Undecenoic acid is C11H20O2 . It is an α,β-unsaturated carboxylic acid and is characterized by acid dimers . The corresponding dimers are connected via intermolecular hydrogen bonds of the carboxylic groups C=O···H-O .

Chemical Reactions Analysis

The carbonylation of plant substrates, which opens up the possibility of switching to alternative raw materials, makes it possible to solve a number of problems facing the chemical industry: resource saving, waste minimization, and increasing the environmental safety and efficiency of the processes being implemented .

Physical And Chemical Properties Analysis

The average mass of 2-Undecenoic acid is 184.275 Da . The density is 0.9±0.1 g/cm3 . The boiling point is 295.4±9.0 °C at 760 mmHg . The flash point is 201.1±9.6 °C .

Aplicaciones Científicas De Investigación

Antifungal Applications

2-Undecenoic acid is known for its antifungal properties, particularly against skin and nail infections. It has been used in topical treatments for conditions such as athlete’s foot, demonstrating efficacy in placebo-controlled trials . The compound works by inhibiting the growth of fungi, making it a valuable option for treating superficial fungal infections.

Antimicrobial Synthesis

The synthesis of novel 10-Undecenoic acid-based lipidic triazoles has shown promising antimicrobial activities . These compounds have been tested against plant pathogenic microorganisms, and certain derivatives have displayed significant antibacterial and antifungal activities. This indicates the potential of 2-Undecenoic acid as a precursor for developing new antimicrobial agents.

Cancer Research

A novel formulation of undecylenic acid, a derivative of 2-Undecenoic acid, has been found to induce apoptotic cancer cell death . This suggests that the compound or its derivatives could be explored further for potential applications in cancer treatment, particularly in inducing programmed cell death in tumor cells.

Drug Delivery Systems

2-Undecenoic acid derivatives have been investigated for their use in drug delivery systems. The compound’s bifunctional nature allows it to be used in the synthesis of polymers and coatings, which can be applied in the pharmaceutical industry for controlled drug release .

Industrial Applications

Due to its bifunctional nature and odd-numbered carbon atom chain length, 2-Undecenoic acid has several applications in the polymer industry. It serves as a substrate for producing various platform chemicals used in coatings, lubricants, and adjuvants .

Biocatalysis

Enzymes derived from acidophilic bacteria and archaea, which are stable at low pH, can be used in conjunction with 2-Undecenoic acid for industrial applications such as polymer degradation . The acid stability of these enzymes makes them suitable for use in harsh industrial processes.

Therapeutic Applications

2-Undecenoic acid’s derivatives have shown potential therapeutic applications in the biomedical sector. They have been used in drug delivery systems, showing promise in biomedical fields beyond fine chemical derivatives .

Biofuel Production

There is ongoing research into using thermoacidophilic microbes, which may utilize 2-Undecenoic acid, for biofuel production from lignocellulosic biomass. The acid’s derivatives could play a role in the degradation process, aiding in the conversion to biofuels .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Recent advances indicate that the toxic effect of undecylenic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . Additionally, undecylenic acid is suitable for chemical modification and might be useful in synergic therapies .

Propiedades

IUPAC Name |

(E)-undec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBVTAVILYDIO-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859617 | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Undecenoic acid | |

CAS RN |

15790-94-0, 4189-02-0 | |

| Record name | trans-2-Undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

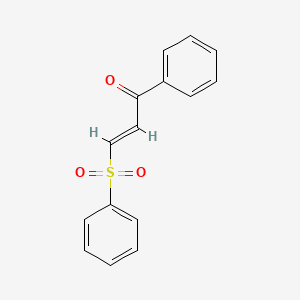

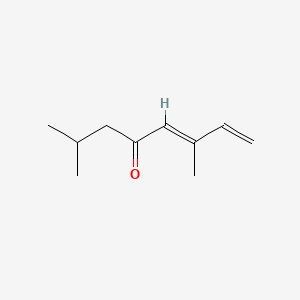

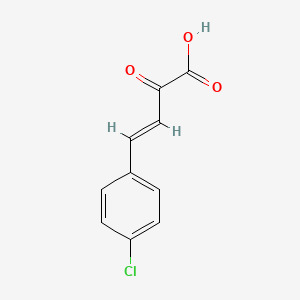

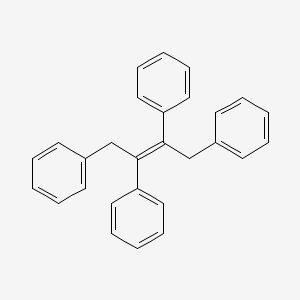

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-undecenoic acid?

A1: 2-Undecenoic acid, also known as (E)-undec-2-enoic acid, is characterized by the molecular formula C11H20O2. Its crystal structure reveals an octyl chain forming a 60.10° angle with the acrylic acid fragment. [] This structural information is crucial for understanding its interactions with other molecules and its behavior in various systems.

Q2: Has 2-undecenoic acid demonstrated any catalytic properties?

A2: Research indicates that palladium nanoparticles stabilized by poly(β-cyclodextrin) and using 2-undecenoic acid as a substrate exhibit catalytic activity in the hydrogenation of olefins. Interestingly, the catalytic activity was observed to be lower for 2-undecenoic acid compared to 10-undecenoic acid. This suggests a potential steric effect influenced by the formation of inclusion complexes between the palladium nanoparticles, poly(β-cyclodextrin), and the substrates. []

Q3: Are there any known biological activities associated with 2-undecenoic acid or its derivatives?

A3: Yes, a derivative of 2-undecenoic acid, specifically the γ-lactone with unsaturation at the 2 or 3 position, has been reported to impart a characteristic deep-fat fried flavor to cottonseed oil when added at a low concentration (2.5 ppm). [] This finding highlights the potential application of 2-undecenoic acid derivatives in the food industry.

Q4: What are the analytical techniques used to study 2-undecenoic acid?

A4: Researchers utilize a combination of techniques to analyze and quantify 2-undecenoic acid. Infrared and mass spectrometry are employed to confirm its chemical structure and analyze its fragmentation pattern. [] In studies involving bacterial secretomes, microfluidics-based chromatography combined with single-reaction monitoring is implemented to quantify protein virulence factors, potentially influenced by 2-undecenoic acid derivatives. []

Q5: Are there any known applications of 2-undecenoic acid in the field of material science?

A5: While specific applications of 2-undecenoic acid in material science are not explicitly mentioned in the provided research, its esterification with 3,6,7,10,11-penta-pentyloxytri-phenylene highlights its potential use as a building block for synthesizing novel compounds. [] Further research is needed to explore its full potential in material applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)

![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)

![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)

![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)